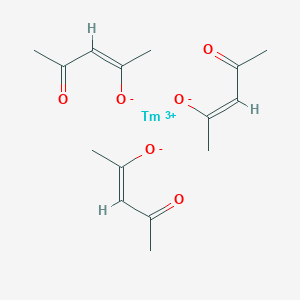
Thulium-2,4-Pentanedionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thulium(III) acetylacetonate trihydrate is a coordination compound with the chemical formula C15H21O6Tm. It is a white powder that is soluble in organic solvents and is commonly used in various scientific and industrial applications. The compound is known for its high purity and stability, making it a valuable material in research and development.
Vorbereitungsmethoden
Thulium(III) acetylacetonate trihydrate can be synthesized through the reaction of thulium hydroxide with acetylacetone. The reaction typically involves dissolving thulium hydroxide in an organic solvent, such as ethanol, and then adding acetylacetone to the solution. The mixture is then heated to promote the reaction, resulting in the formation of thulium(III) acetylacetonate trihydrate. The product is then purified through recrystallization .
Analyse Chemischer Reaktionen
Thulium(III) acetylacetonate trihydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The compound can also react with other ligands to form new coordination complexes. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Thulium(III) acetylacetonate trihydrate is widely used in scientific research due to its unique properties. In chemistry, it is used as a precursor for the synthesis of thulium-containing materials and as a catalyst in organic reactions. In biology and medicine, the compound is used in the development of imaging agents and as a component in certain therapeutic formulations. In industry, it is used in the production of advanced materials, such as nanostructures and thin films .
Wirkmechanismus
The mechanism of action of thulium(III) acetylacetonate trihydrate involves the formation of chelate rings through the bonding of the acetylacetonate anion to the thulium ion. This chelation stabilizes the thulium ion and enhances its reactivity in various chemical processes. The molecular targets and pathways involved in its action depend on the specific application and the nature of the reactions it participates in .
Vergleich Mit ähnlichen Verbindungen
Thulium(III) acetylacetonate trihydrate can be compared to other metal acetylacetonates, such as those of aluminum, manganese, cobalt, chromium, iron, and titanium. While these compounds share similar coordination chemistry, thulium(III) acetylacetonate trihydrate is unique due to the specific properties of the thulium ion, such as its electronic configuration and reactivity. This uniqueness makes it particularly valuable in applications requiring high stability and reactivity .
Similar Compounds
- Aluminum acetylacetonate
- Manganese acetylacetonate
- Cobalt acetylacetonate
- Chromium acetylacetonate
- Iron acetylacetonate
- Titanium acetylacetonate
Eigenschaften
Molekularformel |
C15H21O6Tm |
|---|---|
Molekulargewicht |
466.26 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;thulium(3+) |
InChI |
InChI=1S/3C5H8O2.Tm/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-; |
InChI-Schlüssel |
ASFMKHGVRGERPB-LNTINUHCSA-K |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Tm+3] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Tm+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


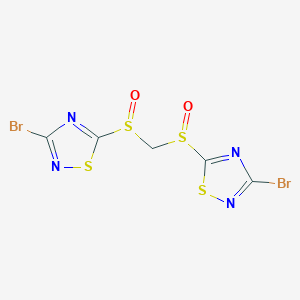

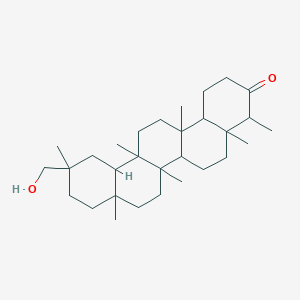
![4-O-(4,4-dimethyl-2-oxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-(2,5-dioxopyrrolidin-3-yl) 1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxoimidazolidin-4-yl)methyl] but-2-enedioate;1-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 4-O-(2-oxopyrrolidin-3-yl) but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(2-oxopyrrolidin-3-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-2-yl)methyl] but-2-enedioate;4-O-[(2-methylidene-4-oxo-1H-pyrimidin-5-yl)methyl] 1-O-[(5-oxopyrrolidin-3-yl)methyl] but-2-enedioate](/img/structure/B13398754.png)

![[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13398762.png)
![6-Bromo-2-(4-bromophenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13398763.png)
![6,9-Difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13398766.png)
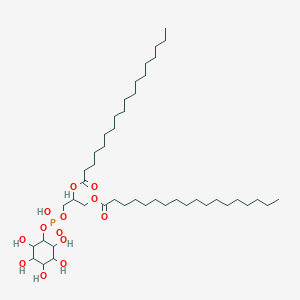

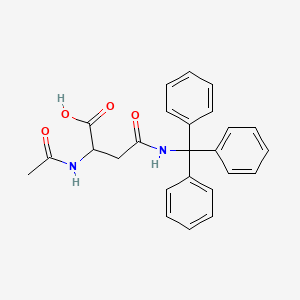
![[difluoro-(2,3,4-trifluorophenyl)methyl] 4-methylbenzenesulfonate](/img/structure/B13398809.png)

![N-[[3-(1,3-benzodioxol-5-yl)-7-methoxy-2,3-dihydrochromen-4-ylidene]amino]-2,4-dinitroaniline;N-[(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)amino]aniline;N-(7-methoxy-3-phenyl-2,3-dihydrochromen-4-ylidene)hydroxylamine](/img/structure/B13398829.png)
